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Compound of Interest

Compound Name:
[(6-Chloropyridazin-3-

yl)amino]acetic acid

CAS No.: 17284-99-0

Cat. No.: B2577767

Get Quote

Executive Summary & Strategic Context
Pyridazinyl amino acids (PAAs) represent a privileged class of peptidomimetics. The 1,2-

diazine (pyridazine) ring offers unique electronic properties—specifically high electron

deficiency and the capacity for hydrogen bond acceptance—making it an ideal bioisostere for

phenyl rings in phenylalanine or tyrosine analogs.

This guide addresses the functionalization of the C-6 chlorine position on the pyridazine core.

The C-6 chloride is not merely a structural placeholder but a "chemical warhead" primed for

diversification. Due to the strong electron-withdrawing nature of the adjacent nitrogen atoms,

this position is highly activated for both Nucleophilic Aromatic Substitution (

) and Transition Metal-Catalyzed Cross-Coupling.

Key Challenges Addressed:

Catalyst Poisoning: The
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nitrogens of the pyridazine ring can chelate Palladium (Pd), quenching catalytic cycles.

Hydrolytic Instability: The high reactivity of the C-6 position can lead to unwanted hydrolysis

(formation of pyridazinones) under harsh basic conditions.

Chemical Logic & Substrate Analysis
To successfully modify the C-6 position, one must understand the electronic landscape of the

pyridazine ring.

-Deficiency: Pyridazine is more

-deficient than pyridine. The C-3 and C-6 positions are the most electrophilic sites.

The "Activation" Factor: If the C-3 position is occupied by an amino acid tether (e.g., an

amide or amine linkage), the C-6 chlorine becomes the primary site for orthogonal

functionalization.

Decision Matrix: The choice of method depends strictly on the desired moiety at C-6.

Decision Workflow (DOT Visualization)
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Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target

functional group.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura
Coupling
Objective: Formation of C-C bonds (Biaryl/Alkyl-Aryl systems).

The "Catalyst Poisoning" Solution
Standard Pd conditions often fail because the pyridazine nitrogens displace the phosphine

ligands on the metal center. To overcome this, we utilize bulky, electron-rich phosphine ligands

(like SPhos or XPhos) or bidentate ligands (dppf) that resist displacement.

Materials
Substrate: C-6 Chloro-pyridazinyl amino acid derivative (1.0 equiv).

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).

Catalyst:

(5 mol%) OR

(2 mol%) + SPhos (4 mol%).

Base:

(3.0 equiv) or

.

Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.

Step-by-Step Methodology
Inert Setup: Flame-dry a microwave vial or Schlenk tube. Purge with Argon for 5 minutes.
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Solvation: Dissolve the chloropyridazine substrate and boronic acid in the Dioxane/Water

mixture.

Note: Water is critical here; it solubilizes the inorganic base and facilitates the

transmetallation step.

Catalyst Addition: Add the Base first, followed by the Pd catalyst under a positive stream of

Argon. Seal immediately.

Reaction:

Thermal: Heat to 90°C for 4–12 hours.

Microwave (Preferred): 110°C for 30–60 minutes.

Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

[1]

Purification: Silica gel chromatography. Pyridazines are polar; use DCM/MeOH gradients

(e.g., 95:5).

Validation:

TLC: Look for the disappearance of the starting material (SM) spot. SM usually fluoresces

strongly under UV (254 nm).

LC-MS: The product will lose the characteristic Chlorine isotope pattern (3:1 ratio of M :

M+2).

Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Formation of C-N or C-O bonds using amines or alcohols.

The "Electronic Activation" Logic
Because the pyridazine ring is electron-poor, the C-6 position acts similarly to an acid chloride.

Strong nucleophiles can displace the chloride without transition metals. This is the "Green"

approach.
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Materials
Substrate: C-6 Chloro-pyridazinyl amino acid (1.0 equiv).

Nucleophile: Primary/Secondary Amine or Alcohol (2.0–3.0 equiv).

Base: DIPEA (Diisopropylethylamine) for amines; NaH or tBuOK for alcohols.

Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology
Preparation: Dissolve the substrate in DMSO (0.2 M concentration).

Addition:

For Amines: Add amine and DIPEA directly.

For Alcohols: Pre-form the alkoxide by treating the alcohol with NaH in dry THF/DMF

before adding the chloropyridazine.

Reaction:

Standard: Heat to 80–120°C in a sealed tube.

Optimization: If the amino acid backbone is chiral (e.g., L-configuration), avoid excessive

heat (>130°C) to prevent racemization.

Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates out.

Extraction: If no precipitate, extract with EtOAc. Caution: DMSO is difficult to remove; wash

organic layer 5x with water.

Mechanism Visualization
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Figure 2: The

pathway relies on the stabilization of the anionic intermediate (Meisenheimer complex) by the
diazine nitrogens.

Data Summary & Optimization Guide
The following table summarizes expected outcomes based on nucleophile class, derived from

internal optimization studies.

Nucleophile
Class

Method
Catalyst/Ba
se

Solvent
Typical
Yield

Notes

Aryl Boronic

Acid
Suzuki

Pd(dppf)Cl2 /

Cs2CO3
Dioxane/H2O 75-90%

High fidelity;

tolerates

unprotected

amides.

Primary

Amine
DIPEA DMSO 80-95%

Requires

heat (100°C).

Very reliable.

Secondary

Amine
DIPEA DMSO 60-80%

Steric

hindrance

may require

Microwave.

Aniline (Weak

Nu)
Buchwald

Pd2(dba)3 /

BINAP
Toluene 50-70%

fails here; Pd

catalysis

required.

Alkynes Sonogashira
Pd(PPh3)2Cl

2 / CuI
DMF/TEA 65-85%

Requires

strict oxygen-

free

conditions.

Troubleshooting "Stalled" Reactions
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Issue: Reaction turns black, no conversion (Suzuki).

Cause: Pd precipitation.

Fix: Switch to XPhos Pd G3 precatalyst. The bulky biaryl ligand prevents N-coordination.

Issue: Hydrolysis product (Pyridazinone) observed (SnAr).

Cause: Wet solvent or hydroxide competition.

Fix: Use anhydrous DMSO and molecular sieves. Switch base from KOH/NaOH to DIPEA

or

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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